N-benzylethenesulfonamide
Overview
Description
“N-benzylethenesulfonamide” is a chemical compound with the formula C9H11NO2S . It is used in the synthesis of sulfone-containing aminoglycoside-CoA substrates as mechanistic probes for aminoglycoside N-6’-acetyl transferase .
Synthesis Analysis
The synthesis of “N-benzylethenesulfonamide” can be achieved from 2-CHLOROETHANESULFONYL CHLORIDE and Benzylamine . A study also mentioned the synthesis of new aryl thiazolone–benzenesulfonamides, which could be related to the synthesis process of "N-benzylethenesulfonamide" .Molecular Structure Analysis
The molecular structure of “N-benzylethenesulfonamide” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . A detailed molecular structure analysis would require specific data from these techniques.Chemical Reactions Analysis
“N-benzylethenesulfonamide” can engage in a variety of reactions such as fluorinations, fluorodemethylations, sulfonylations, and amidations . The specific reaction conditions and outcomes would depend on the experimental setup and the presence of other reactants.Scientific Research Applications
Progesterone Receptor Antagonists : N-(4-phenoxyphenyl)benzenesulfonamide derivatives show promise as nonsteroidal progesterone receptor antagonists, potentially treating diseases such as uterine leiomyoma, endometriosis, breast cancer, and psychiatric disorders (Yamada et al., 2016).
Carbonic Anhydrase Inhibitors : N-substituted benzenesulfonamides have potential as carbonic anhydrase inhibitors, with their mechanism involving the binding to the zinc group in human isoform II (Di Fiore et al., 2011).
Bacterial Biofilm Inhibition : New N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides effectively inhibit bacterial biofilms while exhibiting mild cytotoxicity (Abbasi et al., 2020).
Antibacterial Activity : N-leucinyl benzenesulfonamides show promising antibacterial activity against Gram-negative pathogens, especially against E. coli leucyl-tRNA synthetase, making them a potential template for antibacterial drug discovery (Charlton et al., 2018).
Solid-Phase Synthesis : Polymer-supported benzenesulfonamides can be key intermediates in various chemical transformations, yielding diverse privileged scaffolds in solid-phase synthesis (Fülöpová & Soural, 2015).
Gold(I)-Catalyzed Chemistry : A gold(I)-catalyzed cascade reaction allows for the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides, revealing new aspects of gold carbenoid chemistry in group migration (Wang et al., 2014).
Neurotoxicity of Plasticizers : N-Butyl benzenesulfonamide, used in polymerizing polyamide compounds, is neurotoxic and can cause spastic myelopathy in rabbits, raising safety concerns for humans (Strong et al., 2004).
Antimycobacterial Agents : Thiol-activated sulfur dioxide compounds, including N-Benzyl-2,4-dinitrobenzenesulfonamide, show potential as antimycobacterial agents, exhibiting higher potency than isoniazid against Mycobacterium tuberculosis (Malwal et al., 2012).
properties
IUPAC Name |
N-benzylethenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-2-13(11,12)10-8-9-6-4-3-5-7-9/h2-7,10H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEYCKWJLKOCGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299074 | |
Record name | N-(Phenylmethyl)ethenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylethenesulfonamide | |
CAS RN |
75454-03-4 | |
Record name | N-(Phenylmethyl)ethenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75454-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Phenylmethyl)ethenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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